"Oxolane-2-carbonyl chloride" chemical properties and structure
"Oxolane-2-carbonyl chloride" chemical properties and structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of Oxolane-2-carbonyl chloride, a key intermediate in the pharmaceutical and agrochemical industries.
Core Chemical Properties
Oxolane-2-carbonyl chloride, also known as tetrahydrofuran-2-carbonyl chloride, is a reactive acyl chloride featuring a five-membered oxolane (tetrahydrofuran) ring.[1][2] It is a colorless to pale yellow liquid that is sensitive to moisture.[1] Its utility as a building block in organic synthesis stems from the reactive acyl chloride group, which readily participates in acylation reactions.[1][3]
Table 1: Physicochemical Properties of Oxolane-2-carbonyl chloride
| Property | Value | Source |
| Molecular Formula | C₅H₇ClO₂ | [1][3][4][5] |
| Molecular Weight | 134.56 g/mol | [1][3][4][5] |
| CAS Number | 52449-98-6 | [1][3][5] |
| IUPAC Name | oxolane-2-carbonyl chloride | [1][5] |
| Synonyms | Tetrahydrofuran-2-carbonyl chloride, Tetrahydro-2-furancarbonyl chloride, Tetrahydro-2-furoyl chloride | [3][6][7] |
| Boiling Point | 80-81 °C (at 30 Torr) | [8] |
| Density | 1.270 ± 0.06 g/cm³ (Predicted) | [8] |
| Appearance | Colorless to pale yellow liquid | [1] |
| InChI | InChI=1S/C5H7ClO2/c6-5(7)4-2-1-3-8-4/h4H,1-3H2 | [1][5] |
| InChI Key | DVCFNCQPOANJGU-UHFFFAOYSA-N | [1][5] |
| SMILES | C1CC(OC1)C(=O)Cl | [1] |
Chemical Structure
The structure of Oxolane-2-carbonyl chloride consists of a saturated five-membered ether ring (tetrahydrofuran) substituted at the 2-position with a carbonyl chloride group. This structure is the basis for its reactivity and utility in synthesis.
Reactivity and Applications
Oxolane-2-carbonyl chloride is a versatile chemical intermediate. Its primary reactions involve nucleophilic acyl substitution at the carbonyl carbon.
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Hydrolysis: It reacts with water to yield oxolane-2-carboxylic acid.[1] This moisture sensitivity necessitates handling under anhydrous conditions.
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Acylation: It serves as an acylating agent, reacting with nucleophiles such as alcohols to form esters and with amines to form amides.[1]
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Pharmaceutical and Agrochemical Synthesis: It is a key building block in the synthesis of various pharmaceuticals, notably as an intermediate in the production of Terazosin, a medication for treating benign prostatic hyperplasia and hypertension.[1][3] It is also utilized in the synthesis of agrochemicals.[1]
Experimental Protocols: Synthesis
A common and industrially significant method for the synthesis of Oxolane-2-carbonyl chloride is the reaction of oxolane-2-carboxylic acid with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).[1] The use of oxalyl chloride, often with a catalytic amount of N,N-dimethylformamide (DMF), is a standard laboratory procedure for converting carboxylic acids to acyl chlorides.[9]
Detailed Methodology for Synthesis from Oxolane-2-carboxylic Acid:
This protocol is a representative example based on general procedures for the formation of acyl chlorides using oxalyl chloride.
Materials:
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Oxolane-2-carboxylic acid
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Oxalyl chloride (a slight excess, e.g., 1.05-1.2 equivalents)
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Anhydrous dichloromethane (CH₂Cl₂) as a solvent
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N,N-dimethylformamide (DMF) (catalytic amount)
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Anhydrous glassware
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
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Reaction Setup: A round-bottomed flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl and CO byproducts safely) is assembled and flame-dried or oven-dried to ensure anhydrous conditions. The system is then flushed with an inert gas.
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Charging the Flask: Oxolane-2-carboxylic acid is dissolved in anhydrous dichloromethane and added to the reaction flask.
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Addition of Reagents: A catalytic amount of DMF is added to the stirred solution. Oxalyl chloride is added dropwise from the dropping funnel at room temperature. The reaction is typically accompanied by gas evolution.
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Reaction Monitoring: The reaction mixture is stirred at room temperature. The progress of the reaction can be monitored by the cessation of gas evolution. For complete conversion, the reaction may be gently warmed.
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Work-up: Upon completion, the solvent and any excess oxalyl chloride are removed under reduced pressure using a rotary evaporator. The resulting crude Oxolane-2-carbonyl chloride is often used directly in the next synthetic step without further purification. If high purity is required, distillation under reduced pressure can be performed.
Safety Precautions:
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Oxalyl chloride and thionyl chloride are toxic and corrosive. All manipulations should be performed in a well-ventilated fume hood.
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The reaction produces toxic gases (HCl, CO). Proper scrubbing or venting of the off-gases is essential.
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Anhydrous conditions are critical to prevent the hydrolysis of the acyl chloride product.
Logical Workflow for Synthesis
The following diagram illustrates the key steps and logical flow of the synthesis of Oxolane-2-carbonyl chloride.
References
- 1. Buy Oxolane-2-carbonyl chloride | 52449-98-6 [smolecule.com]
- 2. Tetrahydrofuran - Wikipedia [en.wikipedia.org]
- 3. Tetrahydrofuranyl-2-carbonyl Chloride-52449-98-6 [ganeshremedies.com]
- 4. (R)-tetrahydrofuran-2-carbonyl chloride | C5H7ClO2 | CID 15570238 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Tetrahydro-2-furancarbonyl chloride | C5H7ClO2 | CID 551254 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. calpaclab.com [calpaclab.com]
- 7. labsolu.ca [labsolu.ca]
- 8. Furan-2-carbonyl chloride, tetrahydro- CAS#: 52449-98-6 [m.chemicalbook.com]
- 9. Oxalyl chloride - Wikipedia [en.wikipedia.org]


